molecular formula C20H21ClN2O3S B2992953 4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396879-87-0

4-(((1-((4-Chlorophenyl)sulfonyl)piperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2992953
CAS No.: 1396879-87-0
M. Wt: 404.91
InChI Key: KQRMFVBYNPGCKZ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . It has potential applications in various fields of research and industry.


Synthesis Analysis

The synthesis of piperidine derivatives has been extensively studied . The process often involves the use of piperazine H1 receptor antagonists, which have a higher affinity to H1 receptors than histamine . The target compounds are designed and synthesized with part C of levocetirizine replaced with sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine bound to a phenyl group . It also contains a sulfonyl group attached to the 4-chlorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . They often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For example, 4-Piperidinemethanol, a related compound, is a cyclic secondary amine with standard molar enthalpies of combustion, sublimation, and formation .

Scientific Research Applications

Synthesis and Characterization

Synthesis and Crystal Structure Studies : The compound 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, closely related to the queried compound, was synthesized through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonyl chloride. X-ray crystallography confirmed the compound's structure, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Benakaprasad et al., 2007).

Antimicrobial Applications

Antimicrobial Activity of Piperidine Derivatives : A study synthesized several 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy against pathogens of Lycopersicon esculentum (tomato plants). Notably, compounds like 8b, 8d, 8g, 8h, 8i, and 8j showed significant antimicrobial activities, suggesting the potential application of related compounds in plant pathogen control (Vinaya et al., 2009).

Pharmacological Properties

Serotonin 4 Receptor Agonists : Benzamide derivatives, including compounds with structures similar to the queried chemical, were synthesized and evaluated for their effect on gastrointestinal motility. These studies indicate the potential application of such compounds in developing novel prokinetic agents with reduced side effects, highlighting the pharmacological importance of piperidine derivatives (Sonda et al., 2004).

Synthetic Methodologies

New Routes to Heterocycles : Research has developed new synthetic routes to piperidines and related heterocycles, which are crucial scaffolds in many biologically active compounds. This method involves cyclization of acetylenic sulfones with beta and gamma-chloroamines, providing a versatile approach to synthesizing a wide range of heterocycles, including those related to the queried compound (Back & Nakajima, 2000).

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields of research and industry. Additionally, more research could be done to better understand its synthesis, chemical reactions, and mechanism of action .

Properties

IUPAC Name

4-[[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-19-5-7-20(8-6-19)27(24,25)23-11-9-18(10-12-23)15-26-14-17-3-1-16(13-22)2-4-17/h1-8,18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRMFVBYNPGCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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